

# Introduction: The Convergence of Two Privileged Scaffolds

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## Compound of Interest

Compound Name: 5-(Piperidin-1-yl)picolinic acid

CAS No.: 1273016-15-1

Cat. No.: B2731510

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In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. **5-(Piperidin-1-yl)picolinic acid** represents a compelling fusion of two such "privileged structures."

- The Picolinic Acid Moiety: Picolinic acid (pyridine-2-carboxylic acid) is a natural catabolite of the amino acid tryptophan.[1] Its defining feature is the arrangement of the carboxylic acid and the pyridine nitrogen, which forms a powerful bidentate chelation site for a variety of divalent and trivalent metal ions, including zinc, iron, and chromium.[1][2] This chelating ability is fundamental to its biological roles, which include modulating immune responses, neuroprotection, and facilitating the intestinal absorption of essential minerals.[1] As a synthetic fragment, it is found in natural products with antitumor and antibacterial properties. [3]
- The Piperidine Ring: The piperidine heterocycle is one of the most prevalent structural motifs in pharmaceuticals.[4] Its saturated, non-planar ring system allows for the precise three-dimensional positioning of substituents, which is critical for optimizing interactions with biological targets. Piperidine derivatives are integral to over twenty classes of pharmaceuticals, including analgesics, antihistamines, and central nervous system modulators.[4][5] Its incorporation into a molecule can improve physicochemical properties such as solubility and lipophilicity while providing a vector for further chemical modification. [6]

The conjunction of these two scaffolds in **5-(Piperidin-1-yl)picolinic acid** creates a molecule with intriguing potential, offering both the metal-binding capabilities of picolinic acid and the proven drug-like properties of the piperidine ring.

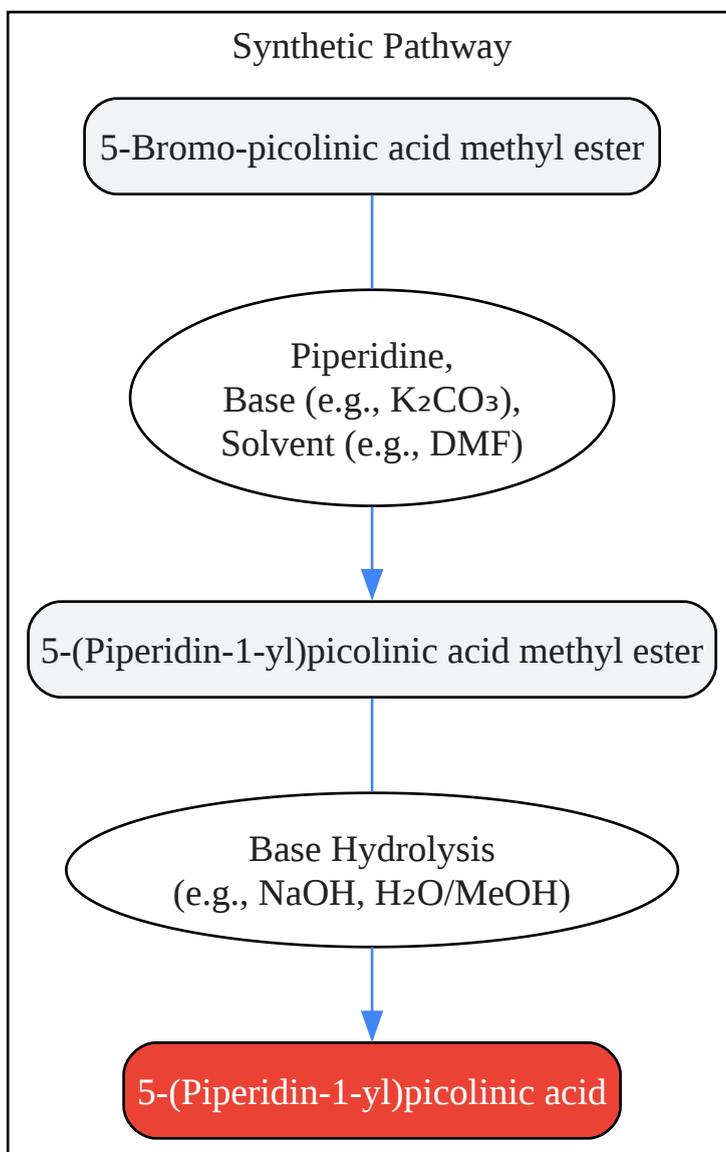
## Molecular Identity and Physicochemical Properties

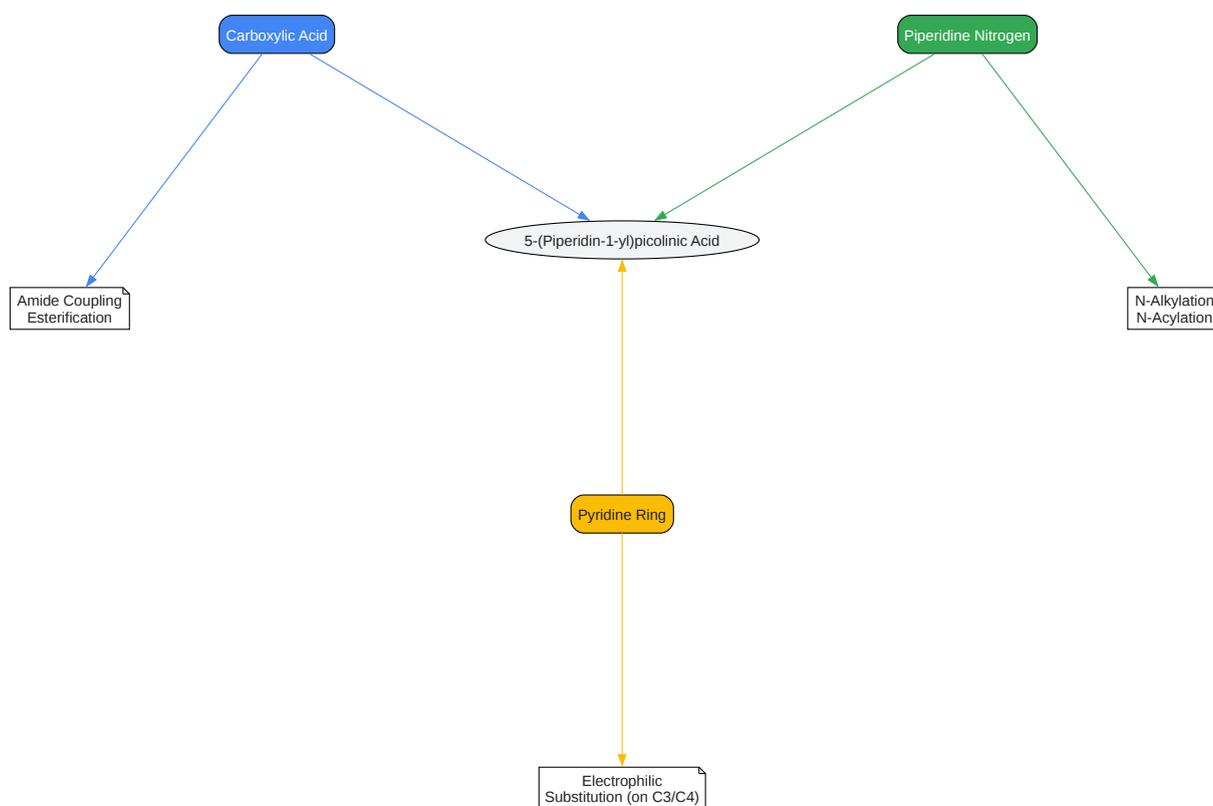
The fundamental properties of **5-(Piperidin-1-yl)picolinic acid** are summarized below. While specific experimental data for this exact molecule is not widely published, its properties can be reliably estimated based on its structure and data from its parent compounds.

Property	Value / Description	Source(s)
IUPAC Name	5-(Piperidin-1-yl)pyridine-2-carboxylic acid	-
CAS Number	1273016-15-1	[7]
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[7]
Molecular Weight	206.24 g/mol	[7]
Appearance	Expected to be a white to off-white crystalline solid.	[8]
Melting Point	Not experimentally determined. Likely higher than picolinic acid (136-142 °C) due to increased molecular weight and potential for zwitterionic interactions.	[2][8]
Solubility	Expected to be soluble in water (especially at acidic or basic pH), and polar organic solvents like ethanol and DMSO. Poorly soluble in nonpolar solvents like hexane.	[9]
pKa	Two pKa values are expected: one for the carboxylic acid (estimated ~1-2, similar to the pKa of the pyridine nitrogen in picolinic acid) and one for the piperidinyll nitrogen's conjugate acid (estimated ~8-9).	[9]

## Synthesis and Purification

A robust and efficient synthesis of **5-(Piperidin-1-yl)picolinic acid** can be achieved via a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction. This common strategy involves reacting a picolinic acid derivative bearing a leaving group at the 5-position with piperidine.





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